molecular formula C11H15FN2O2 B1279713 tert-Butyl (3-amino-4-fluorophenyl)carbamate CAS No. 361548-95-0

tert-Butyl (3-amino-4-fluorophenyl)carbamate

Cat. No.: B1279713
CAS No.: 361548-95-0
M. Wt: 226.25 g/mol
InChI Key: VWFNJRUKTFGZJN-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-4-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H15FN2O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a tert-butyl group, an amino group, and a fluorophenyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-amino-4-fluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-4-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and coupled aromatic compounds. These products can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

tert-Butyl (3-amino-4-fluorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-4-fluorophenyl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amino and fluorophenyl groups upon metabolic activation. These groups can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-amino-3-fluorophenyl)carbamate
  • tert-Butyl (2-amino-4-fluorophenyl)carbamate
  • tert-Butyl (4-fluorophenyl)carbamate

Uniqueness

tert-Butyl (3-amino-4-fluorophenyl)carbamate is unique due to the specific positioning of the amino and fluorophenyl groups, which can influence its reactivity and interactions with biological targets. This distinct structure allows for selective modifications and applications in various fields .

Properties

IUPAC Name

tert-butyl N-(3-amino-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFNJRUKTFGZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472882
Record name tert-Butyl (3-amino-4-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361548-95-0
Record name tert-Butyl (3-amino-4-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-amino-4-fluorophenyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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